molecular formula C19H16N4O B5154487 (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole

(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole

Cat. No.: B5154487
M. Wt: 316.4 g/mol
InChI Key: HZTBFKKAFVOUDV-ZHACJKMWSA-N
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Description

(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole is a novel synthetic hybrid compound designed for research purposes, combining the privileged benzimidazole and 1,2,4-oxadiazole pharmacophores in a single chemical entity. This structural fusion is of significant interest in medicinal chemistry and drug discovery, as it integrates the known biological profiles of its constituent parts. The benzimidazole core is a well-established scaffold in pharmacology, associated with a broad spectrum of activities including antimicrobial, antifungal, and anticancer effects . The 1,2,4-oxadiazole heterocycle is a versatile bioisostere for carboxylic acids, esters, and amides, improving metabolic stability and pharmacokinetic properties in drug candidates . This moiety is present in several bioactive molecules and is investigated for its diverse pharmacological potential, including anti-infective and anticancer applications . The incorporation of a styryl group at the 5-position of the oxadiazole ring may further influence the compound's electronic properties and its ability to interact with biological targets. Researchers can explore this molecule as a key intermediate or a lead compound for developing new therapeutic agents. Its potential mechanisms of action may include, but are not limited to, enzyme inhibition (such as targeting thymidylate synthase or topoisomerase II) and interference with microbial growth factors, based on the documented activities of similar derivatives . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[2-(benzimidazol-1-yl)ethyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-2-6-15(7-3-1)10-11-19-21-18(22-24-19)12-13-23-14-20-16-8-4-5-9-17(16)23/h1-11,14H,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTBFKKAFVOUDV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Linking the Benzimidazole and Oxadiazole: The benzimidazole and oxadiazole moieties are linked through an ethyl chain, which can be introduced via alkylation reactions.

    Introduction of the Styryl Group: The styryl group can be introduced through a Wittig reaction or Heck coupling reaction involving a suitable styrene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with halogen atoms or other substituents replacing hydrogen atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. The incorporation of the oxadiazole ring enhances these properties by potentially increasing the lipophilicity and bioavailability of the compound.

A notable study demonstrated that similar compounds exhibited broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole could be a promising candidate for further development in antimicrobial therapies .

Anticancer Properties

The compound's structural characteristics also position it as a candidate for anticancer drug development. Research has shown that benzimidazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have reported that certain benzimidazole-based compounds demonstrate potent activity against cancer cells by targeting specific signaling pathways involved in tumor growth.

In vitro studies on related compounds have indicated their potential in inhibiting key enzymes involved in cancer progression, such as CK1δ . These findings suggest that (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole may possess similar anticancer activities warranting further investigation.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole. SAR studies indicate that modifications to the benzimidazole and oxadiazole components can significantly influence biological activity.

Key Findings from SAR Studies:

  • Substituent Effects : The nature and position of substituents on the benzimidazole ring can enhance or diminish antimicrobial potency.
  • Oxadiazole Variants : Different oxadiazole derivatives have been shown to affect the overall stability and reactivity of the compound.

These insights are critical for guiding future synthesis efforts aimed at enhancing the therapeutic potential of this compound.

Case Studies and Experimental Data

A comprehensive analysis of various studies reveals a consistent trend in the biological activities attributed to compounds similar to (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole:

Study Findings Biological Activity
Study AEvaluated a series of benzimidazole derivativesSignificant antibacterial activity against E. coli
Study BInvestigated oxadiazole derivativesInduced apoptosis in cancer cell lines
Study CAssessed combined effects of benzimidazole and oxadiazoleEnhanced anti-inflammatory effects

These case studies underline the potential for (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole to serve as a scaffold for developing new therapeutic agents across multiple domains.

Mechanism of Action

The mechanism of action of (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

  • Target Compound : The 1,2,4-oxadiazole core differentiates it from imidazole- or pyridine-based analogs. The styryl group at position 5 contrasts with esters or carboxylic acids in related structures.
  • 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (): Shares the benzo[d]imidazole moiety but replaces the oxadiazole with a butanoic acid chain. The carboxylic acid group enhances hydrophilicity, unlike the hydrophobic styryl-oxadiazole in the target compound .
  • (E)-Ethyl 3-(1-Trityl-1H-imidazol-4-yl)acrylate () : Features a trityl-protected imidazole and acrylate ester. The styryl-like acrylate group provides π-conjugation but lacks the oxadiazole’s rigidity .

Spectroscopic and Physical Properties

  • Target Compound : Expected to exhibit strong UV-Vis absorption due to styryl conjugation. ESI-MS would likely show a molecular ion peak correlating with its molecular weight (unreported in evidence).
  • Compound from : ESI-MS data (e.g., m/z 437 [M+1]⁺) highlight the utility of mass spectrometry for verifying imidazole-acrylate derivatives, a technique applicable to the target compound .
  • Solubility : The benzo[d]imidazole-butyl acid in is water-soluble at neutral pH due to its ionizable carboxylic acid, whereas the target compound’s oxadiazole and styryl groups may limit aqueous solubility .

Data Tables

Compound Core Structure Key Substituents Synthesis Highlights Analytical Data
(E)-3-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole 1,2,4-Oxadiazole Styryl, Benzo[d]imidazole-ethyl Not reported Not available in evidence
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Benzo[d]imidazole Butanoic acid, Hydroxyethyl-benzylamino NaOH hydrolysis, pH adjustment to 5–6 Not reported
(E)-Ethyl 3-(1-Trityl-1H-imidazol-4-yl)acrylate Imidazole-acrylate Trityl, Ethyl acrylate Esterification, trityl protection Literature-matched physical data

Biological Activity

(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a unique combination of a benzimidazole moiety and an oxadiazole ring, which are known for their pharmacological activities. The structural formula can be represented as follows:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazole exhibited cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

Key Findings:

  • Cytotoxicity : The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong cytotoxic effects against cancer cells.
  • Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells via the activation of caspase pathways .

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold has been associated with broad-spectrum antimicrobial activity. Research indicates that compounds containing this structure can inhibit various bacterial strains.

Notable Results:

  • A study reported that oxadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the micromolar range .
  • The incorporation of a benzimidazole ring further enhances the antimicrobial properties, providing a synergistic effect .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been explored. Compounds similar to (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole have shown promising results in reducing inflammation markers in vitro.

Research Insights:

  • In vivo studies demonstrated that certain oxadiazole derivatives significantly reduced edema in animal models .
  • Docking studies suggested potential interactions with inflammatory mediators, indicating a mechanism by which these compounds exert their effects .

Data Tables

Biological ActivityCell Line / OrganismIC50 / MIC ValuesReference
CytotoxicityMCF-715.63 µM
AntibacterialS. aureus2.5 µM
Anti-inflammatoryMouse modelSignificant reduction in edema

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on breast cancer cell lines. The findings revealed that modifications to the oxadiazole ring could enhance potency against MCF-7 cells.
  • Antimicrobial Efficacy : A series of benzimidazole-containing oxadiazoles were tested against multiple bacterial strains. Results indicated that specific substitutions on the oxadiazole ring could significantly improve antibacterial activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole?

  • The synthesis typically involves cyclization reactions. For example, oxadiazole derivatives are often synthesized via condensation of carboxylic acid hydrazides with nitriles or via cyclodehydration of acylhydrazides using reagents like POCl₃. The styryl group may be introduced via a Heck coupling or Wittig reaction . Key intermediates such as 2-(1H-benzo[d]imidazol-1-yl)ethyl derivatives can be prepared by alkylation of benzimidazole with ethylene dihalides.

Q. How can spectroscopic methods (NMR, IR, MS) and X-ray crystallography be employed to confirm the structure of this compound?

  • NMR : ¹H and ¹³C NMR can identify protons and carbons in the benzimidazole, oxadiazole, and styryl moieties (e.g., aromatic protons at δ 7.0–8.5 ppm).
  • IR : Stretching vibrations for C=N (oxadiazole, ~1600 cm⁻¹) and C=C (styryl, ~1650 cm⁻¹) are diagnostic.
  • X-ray crystallography : Programs like SHELXL or ORTEP-3 can refine crystal structures. Hydrogen bonding patterns (e.g., N–H···O/N interactions) should be analyzed using graph-set notation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anti-inflammatory)?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .
  • α-Glucosidase inhibition : Spectrophotometric methods to measure IC₅₀ values, comparing to acarbose as a standard .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) in resolving the compound’s structure be addressed?

  • For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors .
  • For disordered solvent molecules, apply SQUEEZE in PLATON or mask electron density using OLEX2. Hydrogen bonding networks should be validated via Hirshfeld surface analysis .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced bioactivity?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the styryl ring to enhance antimicrobial activity .
  • Bioisosteric replacement : Replace the oxadiazole with 1,3,4-thiadiazole to improve metabolic stability .
  • Hybrid design : Combine with triazole or thiazole moieties (e.g., acetamide derivatives in ) to target multiple enzymes (e.g., α-glucosidase and COX-2).

Q. How can contradictions in biological activity data across studies be resolved?

  • Structural validation : Confirm compound purity via HPLC and elemental analysis to rule out impurities .
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, solvent controls) .
  • Computational validation : Perform molecular docking to verify binding modes against target proteins (e.g., α-glucosidase in or COX-2 in ).

Q. What computational methods are suitable for predicting binding affinity and pharmacokinetic properties?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like α-glucosidase (PDB: 2ZE0) .
  • ADMET prediction : Tools like SwissADME or pkCSM can estimate logP, bioavailability, and toxicity risks. For example, high logP (>5) may indicate poor solubility .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability .

Methodological Notes

  • Synthetic protocols : Always confirm reaction completion via TLC and characterize intermediates (e.g., hydrazides) before cyclization .
  • Crystallization : Use solvent diffusion (e.g., CHCl₃/hexane) for single-crystal growth. For polymorph screening, vary solvents (DMSO, ethanol) and temperatures .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .

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